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Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637 Get Quote

This technical guide provides an in-depth overview of the physical and chemical properties,

synthesis, and characterization of 2-methyl-7-nitro-2H-indazole. The content is tailored for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Core Physical and Chemical Properties
2-Methyl-7-nitro-2H-indazole is a nitroaromatic heterocyclic compound. While specific

experimental data for this particular isomer is limited in publicly available literature, its

properties can be predicted and inferred from data on closely related compounds.
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Property Value Source

Molecular Formula C₈H₇N₃O₂ PubChemLite[1]

Molecular Weight 177.16 g/mol

Monoisotopic Mass 177.05383 Da PubChemLite[1]

Appearance Light yellow to yellow solid ChemicalBook[2]

Boiling Point (Predicted) 364.5 ± 15.0 °C ChemicalBook[2]

Density (Predicted) 1.42 ± 0.1 g/cm³ ChemicalBook[2]

pKa (Predicted) -2.90 ± 0.30 ChemicalBook[2]

XlogP (Predicted) 1.4 PubChemLite[1]

CAS Number 13436-58-3

Predicted Collision Cross Section (CCS) values (Å²)

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 178.06111 131.9

[M+Na]⁺ 200.04305 142.5

[M-H]⁻ 176.04655 135.1

[M+NH₄]⁺ 195.08765 151.8

[M+K]⁺ 216.01699 136.1

Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Experimental Protocols
The synthesis of 2-methyl-7-nitro-2H-indazole can be approached through two primary

strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter

is often preferred for achieving regioselectivity.
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Experimental Protocol: Nitration of 2-Methyl-2H-indazole
This protocol is adapted from general procedures for the nitration of 2H-indazoles.

Materials:

2-Methyl-2H-indazole

Fuming nitric acid (90%)

Sulfuric acid (98%)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice bath

Procedure:

Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.

Cool the solution in an ice bath to 0 °C.

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric

acid, also cooled to 0 °C.

Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of

30 minutes, ensuring the temperature does not exceed 5 °C.

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture over crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is

approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient.
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Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 2-methyl-7-nitro-2H-indazole.
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Spectroscopic Characterization
The structural confirmation of 2-methyl-7-nitro-2H-indazole is typically achieved through

spectroscopic methods.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following

chemical shifts can be anticipated (in ppm, relative to TMS):

A singlet for the N-methyl protons around 4.0-4.3 ppm.

A doublet for the proton at position 6 around 8.0-8.2 ppm.

A triplet for the proton at position 5 around 7.3-7.5 ppm.

A doublet for the proton at position 4 around 7.8-8.0 ppm.

A singlet for the proton at position 3 around 8.5-8.7 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected chemical shifts (in ppm) are:

N-methyl carbon signal around 35-40 ppm.

Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the

carbons of the pyrazole ring will have distinct chemical shifts.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula

(C₈H₇N₃O₂). The expected exact mass for the [M+H]⁺ ion is approximately 178.0611.

Chemical Reactivity and Potential Biological
Significance
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The chemical reactivity of 2-methyl-7-nitro-2H-indazole is influenced by the electron-

withdrawing nitro group and the indazole ring system.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-

methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation

(H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile

intermediate for further functionalization.

Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic

substitution, although the nitro group deactivates the benzene ring towards such reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may

facilitate nucleophilic aromatic substitution on the benzene ring.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a

wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective

effects[3][4]. While the specific biological profile of 2-methyl-7-nitro-2H-indazole is not

extensively documented, its structural similarity to other biologically active nitroindazoles

suggests potential for further investigation in drug discovery programs. The nitro group can be

a key pharmacophore or a precursor to other functional groups that modulate biological activity.
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Caption: Key chemical transformation of 2-methyl-7-nitro-2H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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